ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their biological and pharmaceutical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4,6-triones, while reduction can produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Pyrimidine derivatives are explored for their use in organic electronics and as building blocks for supramolecular assemblies.
Mechanism of Action
The mechanism of action of ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-oxo-5H-pyrimidine-5-carboxylate
- Ethyl 2-thioxo-6-oxo-5H-pyrimidine-5-carboxylate
- Ethyl 2-methyl-6-oxo-5H-pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrogen bonds and other interactions that are crucial for its activity as an enzyme inhibitor and its potential therapeutic applications .
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 2-imino-6-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)4-3-9-7(8)10-5(4)11/h3-4H,2H2,1H3,(H2,8,10,11) |
InChI Key |
ZIOIYRXZVUBLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=N)NC1=O |
Origin of Product |
United States |
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